molecular formula C9H10N2O2 B15071108 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15071108
M. Wt: 178.19 g/mol
InChI Key: MVKKHTOWVDIYTH-UHFFFAOYSA-N
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Description

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminophenol and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly at the amino or hydroxyl groups, can lead to a wide variety of derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce various substituted quinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Hydroxyquinoline: Known for its antimicrobial activity.

    Aminoquinoline: Used in the treatment of malaria and other diseases.

Uniqueness

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-amino-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H10N2O2/c10-7-3-5-1-2-6(12)4-8(5)11-9(7)13/h1-2,4,7,12H,3,10H2,(H,11,13)

InChI Key

MVKKHTOWVDIYTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)O)N

Origin of Product

United States

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